Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid
Overview
Description
Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid is a synthetic amino acid derivative used in peptide synthesis. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the assembly of peptides. This compound is particularly valuable in the synthesis of peptides and proteins due to its stability and ease of removal under mild conditions.
Scientific Research Applications
Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based therapeutics.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
Target of Action
It is known that this compound is a functionalized bis-amino acid building block . These building blocks are often used in the synthesis of complex molecules, such as spiroligomers , which can interact with various biological targets.
Mode of Action
The mode of action of Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid is primarily through its incorporation into larger structures, such as spiroligomers . The compound’s fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group during peptide synthesis . This allows for the controlled assembly of complex structures, which can then interact with their targets in specific ways.
Biochemical Pathways
The spiroligomers synthesized using this compound have been developed for various applications, including as catalysts of organic reactions, templates of supramolecular metal binding complexes, inhibitors of protein−protein interactions, and carbohydrate binding molecules .
Result of Action
The molecular and cellular effects of this compound are largely dependent on the structures into which it is incorporated. For instance, when used in the synthesis of spiroligomers, the resulting molecules can exhibit a variety of effects based on their specific structures and target interactions .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid typically involves several steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the amino and benzoyl groups. The Fmoc group is then added to protect the amino group. The key steps in the synthesis include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Amino and Benzoyl Groups: This step often involves selective functionalization of the pyrrolidine ring.
Fmoc Protection: The amino group is protected using fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and solid-phase synthesis techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids.
Substitution Reactions: The benzoyl group can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptide Chains: Coupling reactions result in the formation of peptide chains.
Substituted Derivatives: Substitution reactions yield various modified derivatives.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Protected Amino Acids: Other Fmoc-protected amino acids such as Fmoc-phenylalanine and Fmoc-lysine.
Boc-Protected Amino Acids: Amino acids protected by tert-butyloxycarbonyl (Boc) groups.
Cbz-Protected Amino Acids: Amino acids protected by benzyloxycarbonyl (Cbz) groups.
Uniqueness
Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the benzoyl group, which can influence the conformation and reactivity of the resulting peptides. This makes it particularly useful in the synthesis of peptides with defined structural and functional properties.
Properties
IUPAC Name |
(2S,4S)-1-benzoyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c30-25(17-8-2-1-3-9-17)29-15-18(14-24(29)26(31)32)28-27(33)34-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,33)(H,31,32)/t18-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWZZGPYBGALGM-UUOWRZLLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)C2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C(=O)O)C(=O)C2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373258 | |
Record name | Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204321-85-7 | |
Record name | Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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